molecular formula C10H11BrN2S B397627 6-bromo-2-propan-2-ylsulfanyl-1H-benzimidazole CAS No. 309924-62-7

6-bromo-2-propan-2-ylsulfanyl-1H-benzimidazole

Cat. No.: B397627
CAS No.: 309924-62-7
M. Wt: 271.18g/mol
InChI Key: ZPRSDAXDIJBDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-propan-2-ylsulfanyl-1H-benzimidazole is a synthetic benzimidazole derivative designed for research and development applications. The benzimidazole pharmacophore is a privileged structure in medicinal chemistry, known for its versatile interactions with biological targets through hydrogen bonding, π-π stacking, and metal ion coordination . This specific derivative features a bromo substituent and a propan-2-ylsulfanyl side chain, modifications that are strategically employed to fine-tune the molecule's electronic properties, lipophilicity, and steric profile to explore structure-activity relationships (SAR) . Benzimidazole-based compounds are extensively investigated in oncology research for their ability to interact with DNA and inhibit key enzymes involved in cancer cell proliferation . They have been reported to act as topoisomerase inhibitors and DNA minor groove binders, making them valuable tools for studying cell division and apoptosis . Furthermore, the benzimidazole scaffold demonstrates a broad spectrum of pharmacological activities, including antimicrobial and antifungal effects, positioning this compound as a versatile precursor or intermediate in the development of new anti-infective agents . Its structural features make it a critical synthon for constructing more complex molecular hybrids, such as benzimidazole-chalcone hybrids, which have shown promising anti-proliferative effects in tumor cell lines .

Properties

IUPAC Name

6-bromo-2-propan-2-ylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2S/c1-6(2)14-10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRSDAXDIJBDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(N1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-propan-2-ylsulfanyl-1H-benzimidazole can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with a suitable brominated thiol compound under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: o-Phenylenediamine and 2-bromo-2-propan-2-ylthiol.

    Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, at elevated temperatures (around 100-150°C).

    Cyclization: The reaction mixture is heated to promote the cyclization of the intermediate to form the benzimidazole ring.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-propan-2-ylsulfanyl-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the hydrogenated benzimidazole derivative.

    Substitution: Formation of new benzimidazole derivatives with different substituents at the bromine position.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 6-bromo-2-propan-2-ylsulfanyl-1H-benzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that certain benzimidazole compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Escherichia coli, Staphylococcus aureus (including MRSA), and Candida albicans .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
N1E. coli1.27 µM
N8S. aureus1.43 µM
N22Klebsiella pneumoniae2.60 µM
N23C. albicans2.65 µM

Anticancer Potential

The anticancer properties of benzimidazole derivatives have also been a focal point of research. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116). For example, specific derivatives exhibited IC50 values lower than that of standard chemotherapeutic agents like 5-fluorouracil, indicating superior potency .

Table 2: Anticancer Activity of Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)
N9HCT1165.85
N18HCT1164.53
Standard5-Fluorouracil9.99

Inflammatory Disease Treatment

Recent patents highlight the use of benzimidazole compounds for treating inflammatory diseases through inhibition of mPGES-1 activity, which is linked to the overproduction of prostaglandin E2 (PGE2). This pathway is crucial in conditions such as rheumatoid arthritis and osteoarthritis . The pharmaceutical formulations can be developed in various forms, including oral and parenteral dosages.

Mechanistic Insights and Molecular Docking Studies

Molecular docking studies have provided insights into how benzimidazole derivatives interact with biological targets at the molecular level. These studies suggest that these compounds can effectively bind to key proteins involved in bacterial survival and cancer cell proliferation . This binding affinity is critical for the development of targeted therapies.

Synthesis and Structural Characterization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Structural characterization techniques such as IR, NMR, and mass spectrometry are essential for confirming the identity and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 6-bromo-2-propan-2-ylsulfanyl-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and the propan-2-ylsulfanyl group can influence its binding affinity and specificity for these targets. The compound may exert its effects through inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituents Electronic Effects LogP (Predicted) Key References
6-Bromo-2-propan-2-ylsulfanyl-1H-benzimidazole 6-Br, 2-SCH(CH₃)₂ Electron-withdrawing (Br), moderate lipophilicity (S-alkyl) ~4.6*
5-Bromo-2-methyl-1H-benzimidazole (CAS 1964-77-8) 5-Br, 2-CH₃ Electron-withdrawing (Br), low steric hindrance (CH₃) 3.1
5-Bromo-2-phenyl-1H-benzimidazole (CAS 1741-50-0) 5-Br, 2-C₆H₅ Electron-withdrawing (Br), high lipophilicity (aryl) 5.2
6-Bromo-4-chloro-2-phenyl-1H-benzimidazole 6-Br, 4-Cl, 2-C₆H₅ Strongly electron-withdrawing (Br, Cl), high lipophilicity 4.6
APY29 (Benzimidazole-based kinase inhibitor) Benzimidazole core with varied substituents Dependent on substituents; e.g., benzimidazole-pyrrole hybrids N/A

*Estimated based on analogs in .

  • Electron-Withdrawing vs. Electron-Donating Groups : Bromine (Br) at the 6-position in the target compound enhances electrophilicity, similar to 5-bromo-2-methyl-1H-benzimidazole . However, the propan-2-ylsulfanyl group at the 2-position introduces moderate electron-donating character via sulfur’s lone pairs, contrasting with the purely electron-withdrawing nitro or chloro groups in compounds like 6-bromo-4-chloro-2-phenyl-1H-benzimidazole .
  • Lipophilicity : The propan-2-ylsulfanyl group increases LogP compared to methyl-substituted analogs (e.g., 5-bromo-2-methyl-1H-benzimidazole, LogP = 3.1) but remains less lipophilic than phenyl-substituted derivatives (LogP = 5.2 for 5-bromo-2-phenyl-1H-benzimidazole) .

Table 2: Antiproliferative Activity of Selected Benzimidazole Derivatives

Compound Substituents IC₅₀ (μM, HeLa Cells) Selectivity (Cancer vs. Normal Cells) Reference
B-norcholesteryl-6-benzimidazole (9b) 6-Benzimidazole, B-norcholesteryl 4.7 High selectivity for HEPG2 over HEK293T
This compound (Inferred) 6-Br, 2-SCH(CH₃)₂ Not reported Likely moderate due to balanced LogP
5-Bromo-2-phenyl-1H-benzimidazole 5-Br, 2-C₆H₅ 8.4 (HEPG2) Low (toxic to HEK293T)
AT9283 (Benzimidazole kinase inhibitor) Complex substituents <1.0 (various cancer lines) High
  • Anticancer Activity: The target compound’s bromine and propan-2-ylsulfanyl groups may synergize to enhance DNA intercalation or enzyme inhibition, as seen in B-norcholesteryl derivatives (IC₅₀ = 4.7 μM) . However, phenyl-substituted analogs (e.g., 5-bromo-2-phenyl-1H-benzimidazole) exhibit higher cytotoxicity but poor selectivity, suggesting that the propan-2-ylsulfanyl group could improve therapeutic indices .
  • Antimicrobial Potential: APY29 and AT9283, benzimidazole-based kinase inhibitors, show antimicrobial activity against Streptococcus suis via interactions with serine/threonine kinases . The bromine substituent in the target compound may similarly enhance binding to microbial targets, though this requires experimental validation.

Key Research Findings

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃, -SCH₃) at the 2-position enhance selectivity for cancer cells over normal cells, as seen in B-norcholesteryl derivatives . The propan-2-ylsulfanyl group in the target compound may mimic this behavior.
  • Kinase Inhibition : The benzimidazole nucleus in APY29 forms hydrogen bonds with kinase active sites . Bromine at the 6-position could stabilize such interactions via halogen bonding, a feature exploited in optimized kinase inhibitors .

Biological Activity

6-Bromo-2-propan-2-ylsulfanyl-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12BrN3S\text{C}_11\text{H}_{12}\text{BrN}_3\text{S}

This structure features a benzimidazole core with a bromine atom and a propan-2-ylsulfanyl substituent, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity
6-Bromo derivative16 - 64Effective against Staphylococcus aureus, Escherichia coli
Standard antibiotics25 - 100Comparison for efficacy

The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively, often outperforming conventional antibiotics .

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound's lipophilicity and structural modifications significantly enhance its antiproliferative activity. For example, compounds with similar structures have shown IC50 values as low as 16.38 µM against various cancer cell lines, including breast cancer (MDA-MB-231) .

CompoundCell LineIC50 (µM)
6-Bromo derivativeMDA-MB-23116.38
CamptothecinMDA-MB-2310.41

These findings suggest that the presence of specific substituents on the benzimidazole ring can lead to enhanced cytotoxicity against cancer cells.

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of DNA Synthesis : Benzimidazoles can interfere with DNA replication processes, leading to apoptosis in cancer cells.
  • Disruption of Mitochondrial Function : These compounds may induce mitochondrial membrane potential changes, promoting the release of pro-apoptotic factors like cytochrome c.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function by targeting essential proteins involved in bacterial division .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the benzimidazole core significantly affect biological activity:

  • Substituents : The addition of alkyl groups at specific positions enhances lipophilicity and biological efficacy.
  • Halogenation : Bromine substitution at position 6 has been correlated with increased antimicrobial and anticancer activities.

These insights guide the design of new derivatives with improved pharmacological profiles.

Case Studies

Several studies highlight the efficacy of benzimidazole derivatives in clinical settings:

  • Anticancer Studies : A series of benzimidazole derivatives were tested against multiple cancer cell lines, demonstrating potent activity with IC50 values ranging from 16 to 100 µM across different studies .
  • Antimicrobial Trials : In vitro tests showed that certain derivatives exhibited MIC values significantly lower than those of standard treatments for both bacterial and fungal infections .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 6-bromo-2-propan-2-ylsulfanyl-1H-benzimidazole?

The synthesis typically involves nucleophilic substitution reactions, where a thiol group (e.g., propan-2-ylthiol) displaces a leaving group (e.g., bromide) on the benzimidazole core. Key considerations include:

  • Solvent selection : Polar aprotic solvents like acetone or dimethylformamide (DMF) are preferred for their ability to stabilize transition states .
  • Catalysts : Potassium carbonate (K₂CO₃) is often used to deprotonate the thiol, enhancing nucleophilicity .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion.
  • Purification : Recrystallization from ethanol or column chromatography is standard for isolating high-purity products .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for bromine (deshielding) and thioether groups (δ ~2.5 ppm for SCH(CH₃)₂) .
  • Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C-Br stretch at ~600 cm⁻¹, C-S at ~700 cm⁻¹) .
  • X-ray Crystallography : Provides unambiguous bond-length and angle data, as demonstrated for analogous brominated benzimidazoles (e.g., 6-bromo-2-methylsulfanyl-1,3-benzothiazole with R factor = 0.017) .

Advanced Research Questions

Q. How can computational reaction path search methods enhance the design of novel benzimidazole derivatives?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:

  • Reaction Optimization : ICReDD’s approach combines quantum calculations with information science to prioritize viable reaction conditions (e.g., solvent, temperature) .
  • Electronic Effects : Computational models assess how bromine’s electron-withdrawing nature influences thioether substitution kinetics .
  • Data Feedback : Experimental results (e.g., yields, selectivity) are fed back into simulations to refine predictive models .

Q. How should researchers address discrepancies between calculated and experimental elemental analysis data during structural validation?

Discrepancies may arise from impurities or incomplete reactions. Mitigation strategies include:

  • Purity Assessment : Use high-resolution mass spectrometry (HRMS) and COA (Certificate of Analysis) to verify compound integrity .
  • Repetition : Replicate syntheses under controlled conditions (e.g., inert atmosphere) to exclude oxidation byproducts .
  • Alternative Techniques : Cross-validate with X-ray crystallography or combustion analysis for elemental composition .

Q. What factorial design approaches optimize reaction conditions for introducing sulfur-containing substituents in benzimidazole systems?

Factorial design systematically evaluates variables:

  • Variables : Temperature, solvent polarity, catalyst loading, and reaction time .
  • Screening : A 2⁴ factorial design (four variables at two levels) identifies critical factors (e.g., catalyst amount significantly impacts yield).
  • Response Surface Methodology (RSM) : Models interactions between variables to pinpoint optimal conditions (e.g., 60°C, DMF, 1.2 eq. K₂CO₃) .

Q. What strategies resolve contradictory bioactivity data in structure-activity relationship (SAR) studies of brominated benzimidazoles?

Contradictions may stem from assay variability or structural nuances. Solutions include:

  • Meta-Analysis : Compare data across studies (e.g., Geiger et al.’s bromo vs. chloro derivatives) to identify substituent-specific trends .
  • Isosteric Replacements : Test analogs (e.g., 6-bromo vs. 6-methyl) to isolate electronic vs. steric effects .
  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) evaluates binding poses, as shown for benzimidazole-thiazole hybrids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.